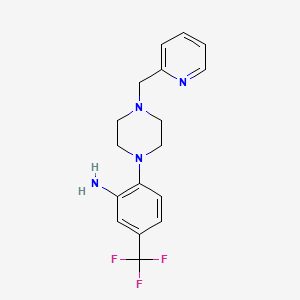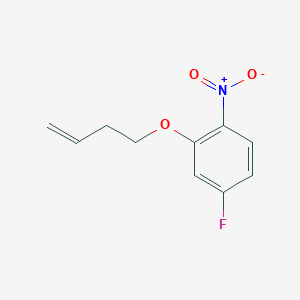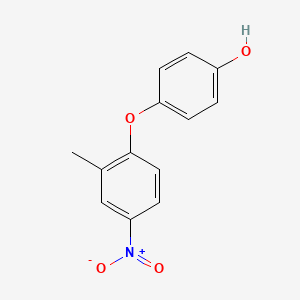
4-(2-Methyl-4-nitrophenoxy)phenol
Übersicht
Beschreibung
4-(2-Methyl-4-nitrophenoxy)phenol is an organic compound that belongs to the class of aryloxy phenols This compound is characterized by the presence of a phenol group substituted with a 2-methyl-4-nitrophenoxy group
Wissenschaftliche Forschungsanwendungen
4-(2-Methyl-4-nitrophenoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Wirkmechanismus
Target of Action
Phenol derivatives, including m-aryloxy phenols, have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
Mode of Action
The mode of action of 4-(2-Methyl-4-nitrophenoxy)phenol is likely related to its chemical structure, which contains a nitro group and an ether group. The nitro group is electron-attracting, which can influence the compound’s reactivity and interaction with its targets . The ether group can participate in nucleophilic aromatic substitution reactions .
Biochemical Pathways
Nitro group-containing compounds, including nitrophenols, have been studied for their degradation by microbes . This suggests that this compound may be metabolized in similar pathways.
Pharmacokinetics
The compound’s molecular structure, which includes a nitro group and an ether group, could influence its pharmacokinetic properties .
Result of Action
M-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
Biochemische Analyse
Biochemical Properties
4-(2-Methyl-4-nitrophenoxy)phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves the enzyme para-nitrophenol 4-monooxygenase, which catalyzes the monooxygenation of this compound to form intermediates such as methyl-1,4-benzoquinone and methylhydroquinone . These intermediates are further processed by enzymes such as 1,4-benzoquinone reductase, which enhances the activity of para-nitrophenol 4-monooxygenase in the conversion process . The interaction of this compound with these enzymes highlights its role in the degradation and catabolism of structurally similar compounds.
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it affects the expression of genes involved in the catabolism of nitrophenolic compounds, leading to changes in cellular metabolism and energy production . Additionally, this compound can modulate cell signaling pathways by interacting with specific receptors and enzymes, thereby influencing cell function and behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of para-nitrophenol 4-monooxygenase, facilitating the monooxygenation reaction that converts this compound to methyl-1,4-benzoquinone . This binding interaction is crucial for the subsequent reduction of methyl-1,4-benzoquinone to methylhydroquinone by 1,4-benzoquinone reductase . Additionally, this compound can inhibit or activate other enzymes involved in its metabolic pathway, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature, pH, and the presence of other chemicals. Studies have shown that this compound can degrade into various intermediates over time, affecting its long-term impact on cellular function . In vitro and in vivo studies have also demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in biochemical analysis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal impact on cellular function and metabolism. At higher doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition, oxidative stress, and disruption of cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. These findings underscore the importance of dosage considerations in the study of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the degradation of nitrophenolic compounds. The compound interacts with enzymes such as para-nitrophenol 4-monooxygenase and 1,4-benzoquinone reductase, which catalyze its conversion to intermediates like methyl-1,4-benzoquinone and methylhydroquinone . These intermediates are further processed by other enzymes in the metabolic pathway, leading to the production of metabolites that can be utilized or excreted by the cell. The involvement of this compound in these metabolic pathways highlights its role in the catabolism of structurally similar compounds.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its localization within specific cellular compartments The compound’s distribution is influenced by factors such as its chemical properties, the presence of transporters, and the cellular environment
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity. For example, the presence of this compound in the mitochondria may influence cellular respiration and energy production, while its localization in the nucleus could impact gene expression and cell signaling pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-4-nitrophenoxy)phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2-methyl-4-nitrophenol with phenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Transition metal catalysts, such as copper or palladium, are often employed to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methyl-4-nitrophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo electrophilic and nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are commonly used in nucleophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the substituents introduced.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Chloro-4-nitrophenoxy)phenol: Similar structure but with a chlorine substituent instead of a methyl group.
4-(2-Methyl-4-aminophenoxy)phenol: Similar structure but with an amino group instead of a nitro group.
Uniqueness
4-(2-Methyl-4-nitrophenoxy)phenol is unique due to the presence of both a methyl and a nitro group on the phenoxy ring. This combination of substituents imparts specific chemical and biological properties to the compound, making it distinct from other aryloxy phenols.
Eigenschaften
IUPAC Name |
4-(2-methyl-4-nitrophenoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-9-8-10(14(16)17)2-7-13(9)18-12-5-3-11(15)4-6-12/h2-8,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPIGPKWGOPDAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600676 | |
| Record name | 4-(2-Methyl-4-nitrophenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112556-08-8 | |
| Record name | 4-(2-Methyl-4-nitrophenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



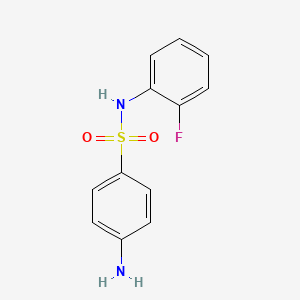
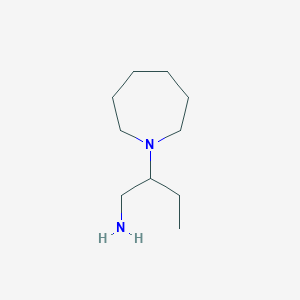
![4-[2-(Dimethylamino)-2-oxoethoxy]benzoic acid](/img/structure/B1368048.png)
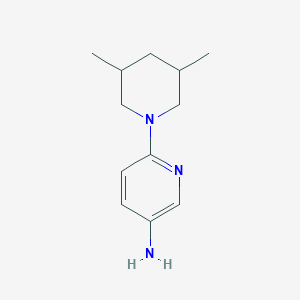
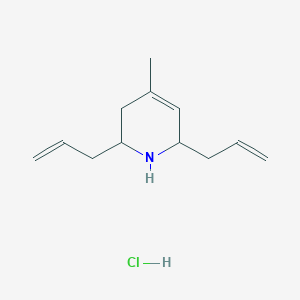
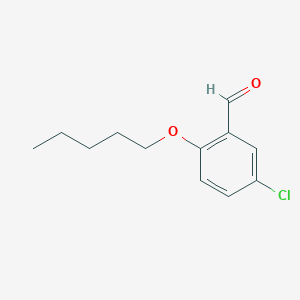
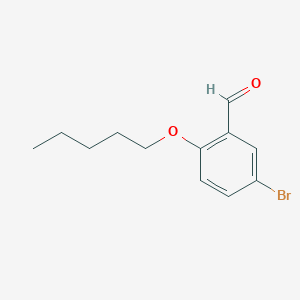
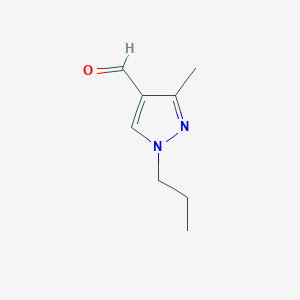

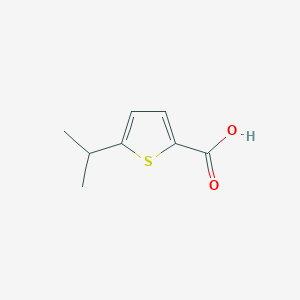
![(2E)-3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1368068.png)
